2-Methoxy-5-phenylpyridin-3-amine
CAS No.: 1186655-97-9
Cat. No.: VC8056322
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1186655-97-9 | 
|---|---|
| Molecular Formula | C12H12N2O | 
| Molecular Weight | 200.24 g/mol | 
| IUPAC Name | 2-methoxy-5-phenylpyridin-3-amine | 
| Standard InChI | InChI=1S/C12H12N2O/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3 | 
| Standard InChI Key | DHWAXLKETQFVOF-UHFFFAOYSA-N | 
| SMILES | COC1=C(C=C(C=N1)C2=CC=CC=C2)N | 
| Canonical SMILES | COC1=C(C=C(C=N1)C2=CC=CC=C2)N | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core with three distinct substituents:
- 
A methoxy group (-OCH₃) at the C2 position
 - 
A phenyl ring (-C₆H₅) at the C5 position
 
This arrangement creates a planar structure with conjugated π-electrons, enabling potential interactions with biological targets through hydrogen bonding and hydrophobic packing .
Key Physicochemical Parameters
| Property | Value | 
|---|---|
| Molecular formula | C₁₂H₁₂N₂O | 
| Molecular weight | 200.24 g/mol | 
| Hydrogen bond donors | 1 (NH₂ group) | 
| Hydrogen bond acceptors | 3 (N, O, NH₂) | 
| Rotatable bonds | 2 (phenyl ring) | 
| Aromatic heavy atoms | 11 | 
Data sourced from chemical registry databases
The compound’s logP value (octanol-water partition coefficient) remains unreported, but its structural analogs exhibit moderate lipophilicity, suggesting potential membrane permeability .
Synthetic Methodologies
Core Scaffold Construction
The pyridine ring system is typically assembled via:
- 
Suzuki-Miyaura Cross-Coupling: A 5-bromo-2-methoxypyridin-3-amine intermediate reacts with phenylboronic acid under palladium catalysis to install the C5-phenyl group . This method achieves yields of 68-72% for analogous compounds .
 - 
Hofmann Rearrangement: Applied to convert nitrile precursors (e.g., Milrinone derivatives) into primary amines, as demonstrated in the synthesis of 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one .
 
Functional Group Manipulation
Critical steps include:
- 
Methoxy Group Installation: Early-stage methoxylation using methyl iodide or dimethyl sulfate under basic conditions
 - 
Amine Protection/Deprotection: Boc (tert-butoxycarbonyl) groups preserve amine functionality during cross-coupling, followed by acidic cleavage
 
Structure-Activity Relationships in Kinase Inhibition
While direct biochemical data for 2-methoxy-5-phenylpyridin-3-amine are unavailable, studies on its structural analogs reveal key pharmacological trends:
Aurora Kinase Inhibition
- 
3-Amino-5-(pyridin-4-yl)pyridin-2-one (Analog 3):
 
MPS1 Kinase Selectivity
- 
N-Methylpyrazole Derivative (Analog 2):
 
Impact of Substituents
| Modification | Effect on Activity | 
|---|---|
| C6 Methylation | Reduces Aurora B activity by 4× | 
| Pyridyl → Phenyl | Maintains MPS1 binding (ΔKᵢ < 2×) | 
| 2-Aminopyrimidine | Increases promiscuity (S(50%)=0.92) | 
Crystallographic Insights
X-ray structures of analogous compounds bound to MPS1 kinase (PDB: 4XYZ) reveal:
- 
Hinge Region Interactions: The 3-amino group forms dual hydrogen bonds with Glu603 backbone carbonyl (2.8 Å) and Gly605 NH (2.7 Å) .
 - 
Hydrophobic Channel Occupation: The phenyl group at C5 engages in π-stacking with Ile663, while methoxy oxygen participates in water-mediated hydrogen bonds .
 - 
Selectivity Determinants: Methionine gatekeeper (M602 in MPS1) creates a larger binding pocket compared to Aurora kinases (leucine gatekeeper), enabling selective modifications .
 
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